molecular formula C27H34N2O10 B021703 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester CAS No. 96315-10-5

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Cat. No.: B021703
CAS No.: 96315-10-5
M. Wt: 546.6 g/mol
InChI Key: OWGVQVGXYFWIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C27H34N2O10 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Polymer Synthesis and Properties

  • The synthesis of water-soluble hyperbranched polyamides via condensation polymerization involving similar compounds has been investigated, demonstrating the role of such chemical structures in polymer science. For example, the polymerization of 5-aminoisophthalic acid methyl ester with a N-tri(ethylene glycol) methyl ester chain has been conducted, leading to the creation of hyperbranched polyamides with unique properties like solubility in water and lower critical solution temperature (LCST) behaviors (Ohta, Kamijyo, Yokoyama, & Yokozawa, 2012).

Calcium Indicators and Buffers

  • The development of high-affinity buffers and optical indicators for Ca2+ has been a significant area of research. Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives, which share structural similarities with this compound, have been synthesized. These compounds are known for their high selectivity for Ca2+ over Mg2+, and their fluorescence changes significantly upon binding Ca2+ (Tsien, 1980).

Biobased Polymer Development

  • Research in enzymatic polymerization has utilized similar compounds for creating novel biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters, leading to biobased furan polyesters, indicating the potential of such structures in developing environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Development of Reactive Polymers

  • Synthesis of new reactive polymers with pendant halomethyl groups by polyaddition reactions has been explored using compounds structurally related to this compound. These studies contribute to the understanding of how such structures can be used in creating polymers with specific reactive groups (Nishikubo, Kameyama, & Ogawa, 1997).

NMR Studies in Calcium Measurements

  • The use of symmetrically substituted difluoro derivatives of similar compounds in 19F NMR chemical shifts for measuring divalent cations like Ca2+ has been an important application. This method allows for precise measurement of free Ca2+ concentration and is unaffected by other divalent ions, demonstrating the utility of such compounds in bioanalytical chemistry (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use . For safety and hazards information, it’s recommended to refer to the Safety Data Sheet provided by the manufacturer.

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGVQVGXYFWIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546713
Record name Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-10-5
Record name Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.